molecular formula C20H20FN3O2 B11318740 2-(2-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide

2-(2-fluorophenoxy)-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]propanamide

Cat. No.: B11318740
M. Wt: 353.4 g/mol
InChI Key: OUQYJRJMITXNOK-UHFFFAOYSA-N
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Description

2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenoxy group, a pyrazolyl group, and a propanamide backbone, making it a unique molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE typically involves multiple steps, including the formation of the fluorophenoxy and pyrazolyl intermediates. One common method involves the reaction of 2-fluorophenol with an appropriate acylating agent to form the fluorophenoxy intermediate. This intermediate is then coupled with a pyrazolyl derivative under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE involves its interaction with specific molecular targets. The fluorophenoxy group may enhance binding affinity to certain enzymes or receptors, while the pyrazolyl group can modulate the compound’s overall activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-FLUOROPHENOXY)-N-{1-[(4-METHYLPHENYL)METHYL]-1H-PYRAZOL-5-YL}PROPANAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C20H20FN3O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[2-[(4-methylphenyl)methyl]pyrazol-3-yl]propanamide

InChI

InChI=1S/C20H20FN3O2/c1-14-7-9-16(10-8-14)13-24-19(11-12-22-24)23-20(25)15(2)26-18-6-4-3-5-17(18)21/h3-12,15H,13H2,1-2H3,(H,23,25)

InChI Key

OUQYJRJMITXNOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)C(C)OC3=CC=CC=C3F

Origin of Product

United States

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